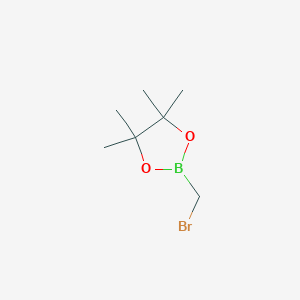

2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Übersicht

Beschreibung

Synthesis Analysis The synthesis of compounds similar to 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane often involves multistep reactions that may include the use of regioisomers and careful control over reaction conditions to achieve the desired product. For example, the synthesis and characterization of related boron compounds have been detailed, highlighting the importance of structural differences and reaction conditions on the final products (Wu et al., 2021).

Molecular Structure Analysis The molecular structure of related compounds has been extensively studied using methods such as X-ray diffraction, revealing the orientation of dioxaborolane rings and the bond angles of BO2 groups. These structural analyses provide insights into the reactivity and stability of these compounds (J. Sopková-de Oliveira Santos et al., 2003).

Chemical Reactions and Properties The reactivity of 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its analogs can be influenced by the structural differences noted in molecular structure analysis. These compounds participate in various chemical reactions, which can be attributed to the unique distribution of molecular orbitals, as indicated by ab initio calculations (J. Sopková-de Oliveira Santos et al., 2003).

Physical Properties Analysis The physical properties, such as melting points, solubility, and stability, of compounds similar to 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are crucial for understanding their behavior in various environments and reactions. These properties are often determined experimentally and can vary significantly depending on the compound's specific structure (P. Veeraraghavan Ramachandran & P. Gagare, 2010).

Chemical Properties Analysis The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, are defined by the molecular structure and electronic configuration of compounds like 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Detailed studies on similar compounds provide a basis for understanding these properties (Wu et al., 2021).

Wissenschaftliche Forschungsanwendungen

Application 1: Synthesis of Block Copolymers

- Summary of the Application : This research involved the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene .

- Methods of Application : The process involved the use of a RAFT-macro agent, which was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide . The reaction parameters such as concentration and time were evaluated .

- Results or Outcomes : The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA . The Mn,GPC values of the copolymers were between 24,900 g.mol −1 and 74,100 g.mol −1 .

Application 2: Synthesis of Vicinal Haloethers

- Summary of the Application : This research involved the synthesis of two novel vicinal haloethers bearing a malonontrile group .

- Methods of Application : The structures of the synthesized compounds were confirmed by 1H, 13C-NMR spectroscopy . Methanol was used not only as a solvent but also participated in and dominated the reaction result .

- Results or Outcomes : The final products were 2-bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-iodo-2-(methoxy(phenyl)methyl)malononitrile .

Application 3: Synthesis of α-Bromomethyl Sulfides

- Summary of the Application : This research involved the synthesis of α-bromomethyl sulfides using paraformaldehyde and HBr/AcOH . The preparation of 22 structurally diverse α-bromomethyl sulfides illustrates the chemo-tolerant applicability .

- Methods of Application : The method for the bromomethylation of thiols was developed, which advantageously minimizes the generation of highly toxic byproducts .

- Results or Outcomes : The final products were a series of α-bromomethyl sulfides .

Application 4: Synthesis of Pentanedinitrile

- Summary of the Application : This application involves the synthesis of Pentanedinitrile, 2-bromo-2-(bromomethyl)- .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The final product was Pentanedinitrile, 2-bromo-2-(bromomethyl)- .

Application 5: Continuous Photochemical Benzylic Bromination

- Summary of the Application : This research involved the development of a continuous photochemical benzylic bromination process using in situ generated Br2 . The process was optimized for high mass utilization and fast interphase transfer within a microstructured photochemical reactor .

- Methods of Application : The bromination process used a NaBrO3/HBr bromine generator in continuous flow mode . The reaction system was intensified, including complete removal of organic solvent, which allowed a reduction in PMI from 13.25 to just 4.33 .

- Results or Outcomes : The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 seconds . The organic solvent-free preparation of two pharmaceutically relevant building blocks was demonstrated with outstanding mass efficiency .

Application 6: Substitution Reactions of Polynuclear Aromatic Hydrocarbons

- Summary of the Application : This research involved the study of substitution reactions of polynuclear aromatic hydrocarbons . Naphthalene, phenanthrene, and anthracene were found to be more reactive than benzene in both substitution and addition reactions .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The results showed that the net loss in stabilization energy for the first step in electrophilic substitution or addition decreases progressively from benzene to anthracene .

Safety And Hazards

This section would detail the compound’s toxicity, flammability, and other hazards. It would also include appropriate safety precautions for handling and disposal.

Zukünftige Richtungen

Future directions could include potential applications of the compound, areas for further research, and possible modifications or derivatives of the compound that could be synthesized and studied.

Eigenschaften

IUPAC Name |

2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BBrO2/c1-6(2)7(3,4)11-8(5-9)10-6/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGMAXNDJAGTDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449681 | |

| Record name | 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

CAS RN |

166330-03-6 | |

| Record name | 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide](/img/structure/B61917.png)

![Hydroxy-[(1S,2R,3S,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride](/img/structure/B61929.png)

![4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B61933.png)

![Methyl 4-(methylthio)-2-([[2-(methylthio)-3-pyridyl]carbonyl]amino)butanoate](/img/structure/B61935.png)

![2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline](/img/structure/B61948.png)